N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a pyrazine moiety at the 4-position. The pyrimidine core is further modified with an ethyl group at the N-position and a methyl group at the 6-position. The piperazine-pyrazine substituent may enhance solubility and binding affinity due to its capacity for hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-13-10-12(2)19-15(20-13)22-8-6-21(7-9-22)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGBNDGTYNKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The core is then functionalized with the ethyl and methyl groups, followed by the introduction of the pyrazinyl-piperazine moiety. Common reagents used in these reactions include ethylating agents, methylating agents, and pyrazine derivatives. The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazine rings, using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine with structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological relevance.
Core Pyrimidine Derivatives with Piperazine/Piperidine Substituents
N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine ():
- Key Difference : The piperazine group is substituted with a 3,4,5-trimethoxybenzoyl moiety instead of pyrazin-2-yl.
- Impact : The trimethoxybenzoyl group is bulkier and more lipophilic, which may reduce aqueous solubility compared to the pyrazine substituent. The methoxy groups could engage in hydrogen bonding, but their steric hindrance might limit receptor access .
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Key Difference: A piperidine ring replaces the piperazine moiety, and the amine is at the 2-position instead of the 4-position. This structural simplicity might lower binding specificity but improve metabolic stability .
Pyrimidine Derivatives with Fluorinated or Sulfonyl Groups
- 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine (): Key Difference: Incorporates a methylsulfonyl-piperidine group and an imidazo-pyridine fused ring. The fused imidazo-pyridine system may confer rigidity, improving selectivity but reducing solubility .
- N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (): Key Difference: Features a fluoropyrimidine ring and ethyl groups at the 6-position. Impact: Fluorine’s electronegativity may increase binding affinity to hydrophobic pockets.
Compounds with Fluorinated Piperazine Substituents
- 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ():
- Key Difference : Contains a fluorinated ethyl group on the piperazine ring and a pyrazolo-pyrazine core.
- Impact : Fluorination typically improves metabolic stability and bioavailability. The pyrazolo-pyrazine core may target different enzymes (e.g., phosphodiesterases) compared to pyrimidine-based structures .
Compounds with Bulky Aromatic Substituents
- 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ():
- Key Difference : Includes a benzyl-piperazine group and a chloro-methoxyphenyl substituent.
- Impact : The benzyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The chloro and methoxy groups could modulate electronic effects at binding sites .
Biological Activity
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (hereafter referred to as Compound A) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain kinases and receptors involved in various signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of Compound A as an anticancer agent. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, possibly through the induction of apoptosis and inhibition of angiogenesis. For instance, docking studies suggest that it binds effectively to matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazine, including those similar to Compound A, exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds are competitive with established antibiotics .
Comparative Analysis with Similar Compounds
To better understand the biological profile of Compound A, it is beneficial to compare it with structurally similar compounds. The following table summarizes key properties and activities:
| Compound | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | 313.40 | Moderate | Significant |
| Compound B | 325.45 | High | Moderate |
| Compound C | 300.30 | Low | High |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of Compound A on human cancer cell lines revealed that treatment led to a significant reduction in cell viability at concentrations as low as 10 µM. The compound was shown to induce apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Testing
In another investigation, Compound A was tested against Pseudomonas aeruginosa, yielding an MIC of 5 µg/mL, which is lower than that of many conventional antibiotics like kanamycin . This suggests a promising application in treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and condensation. For example, piperazine ring formation may utilize a Mannich reaction (formaldehyde, secondary amines, and ketones) under controlled pH and temperature . Solvent choice (e.g., ethanol or DMSO) and catalysts (e.g., Pd-based catalysts for coupling reactions) significantly affect yield and purity. Parallel purification via column chromatography with gradient elution is recommended to isolate intermediates .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrimidine protons at δ 8.0–8.5 ppm) and piperazine ring geometry .
- HRMS : Verify molecular weight (C₁₆H₂₂N₈, expected [M+H]⁺ = 327.20).
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine-piperazine core) .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Start with in vitro target-binding assays:
- Fluorescence polarization or SPR to measure affinity for kinases or GPCRs, given the piperazine-pyrimidine scaffold’s prevalence in such targets .
- Cellular cytotoxicity assays (e.g., MTT) to rule out nonspecific toxicity at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a specific receptor?
- Methodological Answer :
- Core modifications : Replace pyrazine with pyridine () or vary substituents on the piperazine ring to assess steric/electronic effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- In vivo pharmacokinetics : Measure logP (aim for 2–4) and metabolic stability in liver microsomes to prioritize analogs .
Q. How should researchers resolve contradictions in reported binding data across different experimental systems?
- Methodological Answer :
- Control for assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, which may alter piperazine protonation and binding .
- Orthogonal validation : Cross-check SPR results with isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding .
- Cryo-EM or co-crystallization : Visualize compound-receptor complexes to identify conformational changes in the target protein .
Q. What computational strategies are effective in predicting off-target interactions for this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability in binding pockets of homologous receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A) .
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture off-target engagement in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
